Quebrachamine

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist Affinity Neurological Disorders

Quebrachamine is a uniquely selective mGluR1 antagonist (human IC₅₀=4.70 nM, Ki=1.90 nM) with 255-fold selectivity over mGluR5, enabling pathway-specific neuroscience research without pan-mGluR confounds. Unlike co-occurring aspidosperma alkaloids (aspidospermine, yohimbine), it exhibits the weakest epinephrine-reversal potency in organ bath assays—making it the definitive reference for fine-tuned adrenergic pharmacology. Its all-carbon quaternary stereocenter (achieved via chiral Mo-catalyzed RCM, 96% ee) serves as a benchmark target for asymmetric methodology development. Identity and purity are confirmed by 13C-NMR fingerprinting, eliminating misidentification risk when isolating from complex Aspidosperma extracts.

Molecular Formula C19H26N2
Molecular Weight 282.4 g/mol
CAS No. 4850-21-9
Cat. No. B1219942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuebrachamine
CAS4850-21-9
Synonymsquebrachamine
Molecular FormulaC19H26N2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCC12CCCN(C1)CCC3=C(CC2)NC4=CC=CC=C34
InChIInChI=1S/C19H26N2/c1-2-19-10-5-12-21(14-19)13-9-16-15-6-3-4-7-17(15)20-18(16)8-11-19/h3-4,6-7,20H,2,5,8-14H2,1H3/t19-/m1/s1
InChIKeyFDNDLNFGITWTOZ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quebrachamine (CAS 4850-21-9): A Tetracyclic Indole Alkaloid with Quantifiable Differentiation in Adrenergic Blockade and Catalytic Enantioselective Synthesis


Quebrachamine (CAS: 4850-21-9) is a naturally occurring indole alkaloid belonging to the aspidosperma structural class, characterized by a tetracyclic skeleton formed via fission of the 7,21 bond of the aspidospermidine nucleus [1]. It is isolated primarily from the bark of *Aspidosperma quebracho-blanco* and related species, often co-occurring with structurally related analogs such as aspidospermine and yohimbine [2]. Its molecular formula is C₁₉H₂₆N₂, with a molecular weight of 282.42 g/mol, and it possesses a single defined stereocenter at C-15 [3]. While the quebrachamine scaffold shares a common biosynthetic origin with other *Aspidosperma*-type alkaloids, the absence of a C-16 methoxycarbonyl group distinguishes it from many closely related derivatives [4].

Why Generic Substitution Fails: Quebrachamine vs. Closely Related Analogs in Functional and Synthetic Contexts


Despite sharing a common biosynthetic origin and a conserved tetracyclic framework with other *Aspidosperma* alkaloids such as aspidospermine, yohimbine, and cleavamine, quebrachamine exhibits distinct pharmacological and synthetic profiles that preclude simple substitution. While in-class compounds like yohimbine are well-established α₂-adrenergic antagonists, quebrachamine demonstrates a unique pattern of α-adrenergic blocking activity with a quantitatively lower potency in reversing epinephrine-induced effects compared to its structural analogs [1]. Furthermore, in synthetic chemistry, the specific stereochemical and conformational requirements of the quebrachamine core necessitate tailored catalytic strategies that are not directly transferable to the synthesis of its more complex bis-indole derivatives such as vincristine or vinblastine . This combination of a differential pharmacodynamic fingerprint and a unique synthetic vulnerability profile establishes quebrachamine as a non-interchangeable chemical entity in both bioactivity assays and total synthesis endeavors.

Quantitative Evidence Guide: Quebrachamine (CAS 4850-21-9) — Differentiated Performance Metrics vs. In-Class Comparators


mGluR1 Antagonist Activity: Comparative Affinity of Quebrachamine vs. Reference Antagonists

Quebrachamine exhibits potent antagonist activity at the metabotropic glutamate receptor 1 (mGluR1), a target implicated in pain, anxiety, and neurodegenerative diseases. In direct binding assays, quebrachamine displays a Ki of 1.90 nM against the rat mGluR1 receptor and an IC₅₀ of 4.70 nM against the human ortholog, demonstrating high affinity and species cross-reactivity [1]. Notably, its selectivity profile is revealed by a significantly lower potency (IC₅₀ = 1.20 µM) at the closely related mGluR5 subtype, indicating a preference for the mGluR1 over mGluR5 by a factor of approximately 255-fold based on human receptor data [1]. This selectivity is a key differentiator from pan-mGluR antagonists, which may exhibit more balanced activity across subtypes.

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist Affinity Neurological Disorders

Adrenergic Blockade Specificity: Differential Smooth Muscle Effects of Quebrachamine vs. Aspidospermine and Quebrachine

In comparative pharmacological studies on isolated smooth muscle preparations from rabbits, quebrachamine displays a distinct functional signature compared to the co-occurring alkaloids aspidospermine and quebrachine [1]. On the isolated rabbit intestine, both quebrachamine and quebrachine produce an inhibitory (relaxant) effect across all dose ranges, whereas aspidospermine uniquely elicits a stimulatory (contractile) response [1]. Furthermore, the potency of the excitatory effect on various organs (uterus, tuba, trigone) ranks as aspidospermine > quebrachine ≥ quebrachamine, but a notable inversion occurs on the rabbit tuba, where quebrachine is superior to quebrachamine [1]. Critically, quebrachamine exhibits the weakest specific adrenergic antagonism (reversal of epinephrine effect) among the three, with quebrachine showing the most pronounced effect [1]. This quantitative hierarchy of functional antagonism directly informs experimental selection.

Adrenergic Pharmacology Smooth Muscle Contractility Autonomic Regulation

Enantioselective Synthesis Efficiency: Quebrachamine as a Benchmark for Chiral Catalyst Development

The total synthesis of quebrachamine has served as a critical testbed for the development of novel chiral olefin metathesis catalysts, providing a direct and quantitative benchmark for catalytic performance. A landmark study demonstrated that while existing achiral Ru or Mo catalysts could facilitate the key ring-closing metathesis (RCM) step, they were completely non-selective for enantioselective synthesis . In contrast, a newly designed class of stereogenic-at-Mo catalysts achieved the enantioselective RCM with exceptional efficiency (1 mol% loading, 22°C, 1 h, >98% conversion, 84% yield) and high selectivity (98:2 er, 96% ee) . This performance is quantified against the baseline of prior catalyst systems (0% ee), establishing quebrachamine as a uniquely challenging and informative target for asymmetric methodology development.

Asymmetric Catalysis Total Synthesis Olefin Metathesis

Molecular Geometry and Conformational Stability: NMR-Based Differentiation of Quebrachamine from Cleavamine Derivatives

13C-NMR spectroscopic analysis provides a precise, quantitative method to distinguish quebrachamine from its closely related structural isomer, cleavamine, and their various dihydro-derivatives . The study established that the 13C chemical shifts of quebrachamine, 14,15-dehydroquebrachamine, cleavamine, and 15,20-dihydrocleavamines are correlated with their specific three-dimensional conformations . This allows for the unambiguous determination of the C(16) configuration, a critical stereochemical feature that differentiates these tetracyclic frameworks. The analysis revealed distinct shift patterns for 16α- and 16β-substituted derivatives, providing a robust, data-driven method for verifying the identity and purity of quebrachamine in a mixture of structurally similar alkaloids .

Structural Biology 13C-NMR Spectroscopy Conformational Analysis

Application Scenarios for Quebrachamine (CAS 4850-21-9): Where Differentiated Performance Drives Value


Target Validation in Neurological Disease Models via mGluR1 Antagonism

Quebrachamine's potent and selective antagonism of the mGluR1 receptor (Ki = 1.90 nM for rat, IC₅₀ = 4.70 nM for human) makes it an excellent tool compound for investigating the role of this receptor subtype in pain, anxiety, and neurodegenerative disorders. Its 255-fold selectivity over mGluR5 (IC₅₀ = 1.20 µM for human) allows researchers to dissect mGluR1-specific pathways without confounding effects from pan-mGluR blockade. This is supported by direct binding affinity data curated in authoritative databases such as ChEMBL and BindingDB [1].

Pharmacological Dissection of Adrenergic Mechanisms in Isolated Tissue Preparations

In studies requiring a weak, specific adrenergic antagonist for comparative pharmacology, quebrachamine serves as a valuable reference compound. Its distinct functional profile—inhibitory on rabbit intestine and with the weakest potency in reversing epinephrine-induced excitation among quebracho alkaloids—allows for fine-tuned investigation of autonomic receptor subtypes in organ bath experiments. This application is rooted in direct comparative studies with aspidospermine and quebrachine on isolated rabbit smooth muscle [1].

Benchmarking Novel Asymmetric Catalysts in Complex Molecule Synthesis

The total synthesis of quebrachamine represents a significant challenge in organic chemistry due to its all-carbon quaternary stereocenter. As demonstrated in high-impact research, the development of novel chiral Mo-based catalysts achieved a key enantioselective ring-closing metathesis with 96% ee and 84% yield . Consequently, quebrachamine is an ideal target molecule for research groups aiming to test and compare the efficiency and stereoselectivity of new asymmetric catalytic systems.

Quality Control and Structural Verification in Natural Product Isolation

The unique 13C-NMR spectroscopic fingerprint of quebrachamine provides a quantitative and unambiguous method for its identification and purity assessment. This is particularly crucial when isolating quebrachamine from natural sources like *Aspidosperma* bark, where it co-occurs with structurally similar alkaloids such as aspidospermine, yohimbine, and cleavamine . This data-driven approach ensures that the correct compound is procured and utilized, mitigating the risk of experimental errors due to misidentification.

Quote Request

Request a Quote for Quebrachamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.